4-Bromo-N,N-diethyl-1-butanamine hydrobromide is a chemical compound categorized as an organic amine. It is characterized by the presence of a bromine atom at the fourth position of the butane chain, along with two diethyl groups attached to the nitrogen atom. The compound has a molecular formula of and a molecular weight of approximately 289.051 g/mol . It is primarily known for its hydrobromide salt form, which enhances its stability and solubility in various solvents.
There is no current research available on the mechanism of action of this specific compound.
The reactivity of 4-bromo-N,N-diethyl-1-butanamine hydrobromide can be attributed to its functional groups. Key reactions include:
Synthesis of 4-bromo-N,N-diethyl-1-butanamine hydrobromide typically involves:
These methods allow for the efficient production of the compound while maintaining high purity levels .
4-Bromo-N,N-diethyl-1-butanamine hydrobromide finds applications in several areas:
Interaction studies involving 4-bromo-N,N-diethyl-1-butanamine hydrobromide focus on its potential effects on biological systems. Preliminary findings suggest it may interact with neurotransmitter receptors, although specific studies are scarce. Understanding these interactions could pave the way for therapeutic applications or highlight safety concerns in pharmacology.
When comparing 4-bromo-N,N-diethyl-1-butanamine hydrobromide to similar compounds, several noteworthy examples include:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
N,N-Diethylbutylamine | No halogen substitution | More basic due to lack of halogen |
4-Chloro-N,N-diethyl-1-butanamine | Chlorine instead of bromine | Different reactivity profile |
N,N-Diethyl-3-bromopropanamine | Bromination at a different carbon position | Altered biological activity |
4-Bromo-N,N-diethyl-1-butanamine hydrobromide is unique due to its specific bromination pattern and diethyl substitution, which may influence its chemical behavior and biological activity compared to these similar compounds .